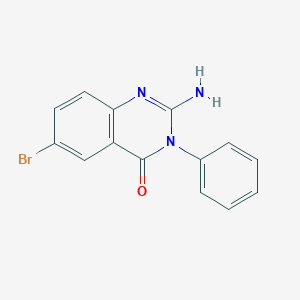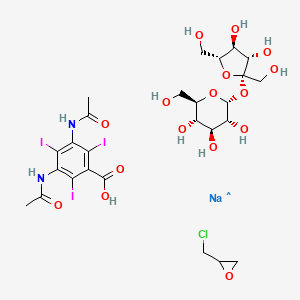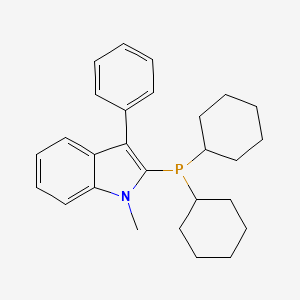
2-(Dicyclohexylphosphino)-1-methyl-3-phenyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dicyclohexylphosphino)-1-methyl-3-phenyl-1H-indole is a complex organic compound that features a phosphine group attached to an indole backbone. This compound is notable for its utility in various chemical reactions, particularly in the field of catalysis. The presence of the dicyclohexylphosphino group imparts unique properties to the molecule, making it a valuable ligand in transition metal-catalyzed processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylphosphino)-1-methyl-3-phenyl-1H-indole typically involves multiple steps. One common method starts with the preparation of 2-(2-bromophenyl)-1H-indole. This intermediate is synthesized by reacting 2-bromoacetophenone with phenylhydrazine in the presence of phosphoric acid and polyphosphoric acid . The resulting 2-(2-bromophenyl)-1H-indole is then subjected to lithiation using n-butyllithium, followed by the addition of chlorodicyclohexylphosphine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dicyclohexylphosphino)-1-methyl-3-phenyl-1H-indole is involved in various types of chemical reactions, primarily due to its role as a ligand in transition metal-catalyzed processes. These reactions include:
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination
Hydrogenation: Catalyzed by transition metal complexes.
Oxidation and Reduction: Facilitated by the phosphine group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or platinum catalysts, bases like potassium carbonate, and solvents such as toluene or tetrahydrofuran. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent oxidation of the phosphine group .
Major Products
The major products formed from these reactions depend on the specific process. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while in Buchwald-Hartwig amination, the product is an arylamine .
Aplicaciones Científicas De Investigación
2-(Dicyclohexylphosphino)-1-methyl-3-phenyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in various catalytic processes to enhance reaction efficiency and selectivity
Biology: Employed in studies of protein-ligand interactions and protein folding mechanisms.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its role in catalysis.
Mecanismo De Acción
The mechanism by which 2-(Dicyclohexylphosphino)-1-methyl-3-phenyl-1H-indole exerts its effects is primarily through its role as a ligand in transition metal complexes. The phosphine group coordinates with the metal center, stabilizing the complex and facilitating various catalytic processes. This coordination can enhance the reactivity of the metal center, allowing for efficient catalysis of cross-coupling, hydrogenation, and other reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-(Dicyclohexylphosphino)biphenyl: Another phosphine ligand used in similar catalytic processes.
2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl: Known for its use in palladium-catalyzed reactions.
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Utilized in various cross-coupling reactions.
Uniqueness
2-(Dicyclohexylphosphino)-1-methyl-3-phenyl-1H-indole is unique due to its indole backbone, which can provide additional electronic and steric effects compared to other phosphine ligands. This uniqueness can lead to different reactivity and selectivity in catalytic processes, making it a valuable tool in synthetic chemistry.
Propiedades
Fórmula molecular |
C27H34NP |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
dicyclohexyl-(1-methyl-3-phenylindol-2-yl)phosphane |
InChI |
InChI=1S/C27H34NP/c1-28-25-20-12-11-19-24(25)26(21-13-5-2-6-14-21)27(28)29(22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2,5-6,11-14,19-20,22-23H,3-4,7-10,15-18H2,1H3 |
Clave InChI |
AHEZUQPGFBOETR-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=C1P(C3CCCCC3)C4CCCCC4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B12338845.png)
![zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12338850.png)
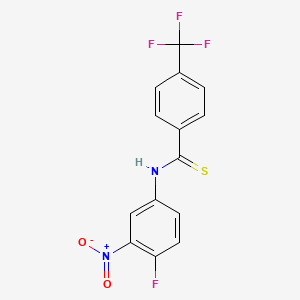
![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B12338867.png)
![1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl-](/img/structure/B12338876.png)
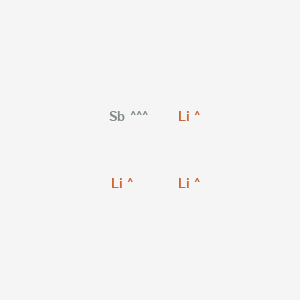
![[4-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12338887.png)



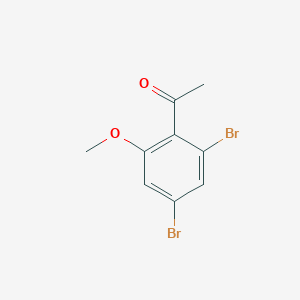
![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B12338920.png)
